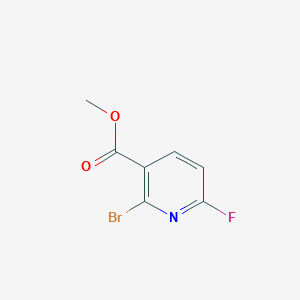

Methyl 2-bromo-6-fluoropyridine-3-carboxylate

CAS No.: 1214385-74-6

Cat. No.: VC2814335

Molecular Formula: C7H5BrFNO2

Molecular Weight: 234.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214385-74-6 |

|---|---|

| Molecular Formula | C7H5BrFNO2 |

| Molecular Weight | 234.02 g/mol |

| IUPAC Name | methyl 2-bromo-6-fluoropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3 |

| Standard InChI Key | HZUAEJBUNAEEGN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=C(C=C1)F)Br |

| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)F)Br |

Introduction

Physical and Chemical Properties

Methyl 2-bromo-6-fluoropyridine-3-carboxylate is characterized by specific physical and chemical properties that define its behavior in various chemical environments. The compound exists as an oil at room temperature and possesses unique structural features that contribute to its reactivity and applications.

Identification and Basic Properties

The compound is unambiguously identified through several standard identifiers as detailed in Table 1, providing essential information for researchers and manufacturers.

Table 1. Basic Identification Information

| Property | Value |

|---|---|

| CAS Number | 1214385-74-6 |

| PubChem CID | 46311207 |

| MDL Number | MFCD14698113 |

| IUPAC Name | Methyl 2-bromo-6-fluoropyridine-3-carboxylate |

| Synonyms | Methyl 2-bromo-6-fluoronicotinate |

Structural Information

The structural properties of methyl 2-bromo-6-fluoropyridine-3-carboxylate are fundamental to understanding its chemical behavior and potential applications in various fields.

Table 2. Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| InChI | InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3 |

| InChIKey | HZUAEJBUNAEEGN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=C(C=C1)F)Br |

The compound features a pyridine ring with specific substitution patterns that define its chemical behavior. The bromine at position 2 and fluorine at position 6 create an electron-deficient system that influences its reactivity patterns, while the methyl carboxylate group at position 3 provides additional functionality for further chemical modifications .

Physical Properties

The physical properties of this compound influence its handling, storage, and application in laboratory and industrial settings.

Table 3. Physical Properties

| Property | Value |

|---|---|

| Physical Form | Oil |

| Storage Temperature | Room temperature (RT) |

| Purity (commercial) | 95-97% |

Synthesis Methods

The synthesis of methyl 2-bromo-6-fluoropyridine-3-carboxylate typically involves multiple steps, drawing on established principles of heterocyclic chemistry. While specific synthetic routes may vary based on starting materials and desired scale, several approaches have been documented or can be inferred from the synthesis of related compounds.

Synthesis from Dibromopyridine Derivatives

Chemical Reactivity

The reactivity of methyl 2-bromo-6-fluoropyridine-3-carboxylate is primarily determined by the presence of the halogen substituents and the carboxylate group on the pyridine ring. These functional groups provide multiple sites for chemical transformations, making this compound valuable in diverse synthetic applications.

Reactivity of Halogen Substituents

The bromine atom at position 2 of the pyridine ring is particularly reactive toward nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen, creating an electrophilic center that can readily undergo reactions with various nucleophiles .

The fluorine atom at position 6 can also participate in nucleophilic aromatic substitution reactions, although typically requiring more forcing conditions than the bromine due to the stronger C-F bond. The presence of fluorine also influences the electronic properties of the molecule, potentially affecting its biological activity and physicochemical characteristics.

Ester Group Reactivity

The methyl carboxylate group at position 3 can undergo typical ester transformations, including:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification to form different esters

-

Reduction to form alcohols or aldehydes

-

Amidation to form amides

These reactions provide additional pathways for diversification of the molecule, expanding its utility in complex molecule synthesis and drug discovery applications.

Applications in Medicinal Chemistry

Methyl 2-bromo-6-fluoropyridine-3-carboxylate serves as a valuable building block in medicinal chemistry due to its diverse functionalization potential and the strategic placement of its functional groups.

Role as a Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of biologically active compounds. The presence of multiple reactive sites allows for selective functionalization to create diverse molecular scaffolds with potential pharmacological properties.

Table 4. Potential Applications in Medicinal Chemistry

| Application Area | Potential Role | Rationale |

|---|---|---|

| Kinase Inhibitors | Building block | Halogenated pyridines are common in kinase inhibitor structures |

| Anti-infective Agents | Synthetic intermediate | Similar structures appear in antibacterial and antifungal compounds |

| CNS Active Compounds | Precursor | Fluorinated heterocycles enhance blood-brain barrier penetration |

| Metabolic Disease Treatments | Building block | Functionalized pyridines are present in many metabolic disease drugs |

Structure-Activity Relationship Considerations

The bromine and fluorine substituents can enhance the bioactivity of derived compounds by:

-

Increasing lipophilicity and membrane permeability

-

Improving metabolic stability through blocking potential sites of metabolism

-

Enhancing binding affinity to target proteins through halogen bonding

-

Modulating the electronic properties of the molecule to optimize target interactions

Research indicates that compounds with similar structures have been studied for their antimicrobial and anticancer properties, suggesting that derivatives of methyl 2-bromo-6-fluoropyridine-3-carboxylate may possess significant pharmacological potential.

| Hazard Type | Classification | Statements |

|---|---|---|

| Physical Hazards | Not classified | - |

| Health Hazards | Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2) | H319: Causes serious eye irritation | |

| Specific target organ toxicity - single exposure (Category 3) | H335: May cause respiratory irritation | |

| Acute toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | |

| Environmental Hazards | Not classified | - |

| Precautionary Statement | Code | Meaning |

|---|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | |

| P264 | Wash hands thoroughly after handling | |

| P271 | Use only outdoors or in a well-ventilated area | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P312 | Call a POISON CENTER/doctor if you feel unwell | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention | |

| P337+P313 | If eye irritation persists: Get medical advice/attention | |

| P362 | Take off contaminated clothing | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |

| P405 | Store locked up | |

| P501 | Dispose of contents/container according to local/regional/national/international regulations |

Proper handling involves wearing protective equipment including gloves, lab coat, and safety glasses. The compound should be used in well-ventilated areas or under a fume hood to minimize inhalation exposure .

Comparison with Related Compounds

To better understand the unique properties and applications of methyl 2-bromo-6-fluoropyridine-3-carboxylate, it is valuable to compare it with structurally related compounds.

Structural Analogues

Table 7. Comparison with Related Compounds

| Compound | CAS Number | Structural Difference | Potential Impact on Properties |

|---|---|---|---|

| 2-Bromo-6-fluoropyridine | 144100-07-2 | Lacks carboxylate group at position 3 | Reduced functionality, different reactivity pattern |

| Methyl 4-bromo-6-fluoropyridine-3-carboxylate | 1805249-04-0 | Bromine at position 4 instead of 2 | Different regioselectivity in reactions |

| Methyl 6-bromo-3-fluoropyridine-2-carboxylate | 1214332-47-4 | Bromine at position 6, fluorine at position 3, carboxylate at position 2 | Different electronic distribution, altered reactivity |

| 2-Bromo-3-(bromomethyl)-6-fluoropyridine | 1227502-78-4 | Has bromomethyl group instead of carboxylate | Different functionality, potential for different derivatization |

| Methyl 6-fluoropyridine-2-carboxylate | 455-71-0 | Lacks bromine, carboxylate at position 2 instead of 3 | Different substitution pattern, altered chemical properties |

Functional Group Impact

The position and nature of substituents on the pyridine ring significantly impact the compound's properties and reactivity:

-

Position of Bromine: The 2-position makes the bromine particularly reactive for cross-coupling reactions due to its proximity to the electron-withdrawing pyridine nitrogen .

-

Position of Fluorine: The 6-position places the fluorine para to the electron-withdrawing pyridine nitrogen, influencing its reactivity in nucleophilic substitution reactions .

-

Position of Carboxylate: The 3-position places the carboxylate meta to both the bromine and fluorine, potentially minimizing electronic interactions between these groups while providing a handle for further functionalization .

These structural features combine to create a unique reactivity profile that distinguishes methyl 2-bromo-6-fluoropyridine-3-carboxylate from its analogues, making it valuable for specific synthetic applications.

| Supplier | Catalog Number | Purity | Package Sizes |

|---|---|---|---|

| MolCore | MCG41334 | ≥97% | Various |

| Alfa Chemistry | OFC1214385746 | 95% | Various |

| Aaron Chemicals | AR01BVD5 | Not specified | 50mg-1g |

| Vulcan Chem | VC2814335 | Not specified | Research quantities |

The compound is typically available in research quantities, with pricing varying based on quantity, purity, and supplier. Most suppliers provide the compound with purity specifications ranging from 95% to 97%, suitable for most research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume